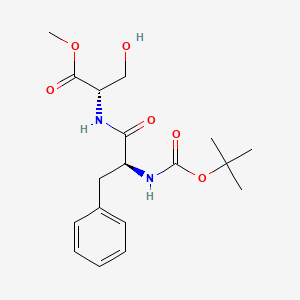
Boc-Phe-Ser-Ome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Phe-Ser-Ome, also known as tert-butoxycarbonyl-L-phenylalanyl-L-serine methyl ester, is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its stability and ease of handling. The compound consists of three main components: tert-butoxycarbonyl (Boc) as a protecting group, phenylalanine (Phe) as an amino acid, and serine (Ser) with a methyl ester (Ome) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-Ser-Ome typically involves the following steps:
Protection of Amino Groups: The amino group of phenylalanine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reaction: The protected phenylalanine is then coupled with serine methyl ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Phe-Ser-Ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is used for Boc group removal.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected peptides or peptides with different protecting groups.
Applications De Recherche Scientifique
Boc-Phe-Ser-Ome has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and nanostructures.
Mécanisme D'action
The mechanism of action of Boc-Phe-Ser-Ome involves its role as a building block in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. The phenylalanine and serine residues contribute to the peptide’s structure and function. The methyl ester group facilitates the compound’s incorporation into longer peptide chains .
Comparaison Avec Des Composés Similaires
Boc-Phe-Ser-NH2: Similar structure but with an amide group instead of a methyl ester.
Boc-Phe-Ser-OH: Similar structure but with a free carboxylic acid group instead of a methyl ester.
Fmoc-Phe-Ser-Ome: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Uniqueness: Boc-Phe-Ser-Ome is unique due to its combination of Boc protection, phenylalanine, and serine with a methyl ester group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
34290-59-0 |
|---|---|
Formule moléculaire |
C18H26N2O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-13(10-12-8-6-5-7-9-12)15(22)19-14(11-21)16(23)25-4/h5-9,13-14,21H,10-11H2,1-4H3,(H,19,22)(H,20,24) |
Clé InChI |
TXPSDTDXSCHBJF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC |
Séquence |
FS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















